molecular formula C9H8N2O7 B12804104 Ethyl 4-hydroxy-3,5-dinitrobenzoate CAS No. 19013-22-0

Ethyl 4-hydroxy-3,5-dinitrobenzoate

Katalognummer: B12804104
CAS-Nummer: 19013-22-0
Molekulargewicht: 256.17 g/mol
InChI-Schlüssel: DXOYQQUEAJEPRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O7. It is a derivative of benzoic acid, characterized by the presence of both hydroxyl and nitro groups on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of ethyl 4-hydroxybenzoate. The nitration process involves the reaction of ethyl 4-hydroxybenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties, particularly against fungal strains.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by targeting specific enzymes and pathways .

Vergleich Mit ähnlichen Verbindungen

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the ethyl ester group.

    Ethyl 3,5-dinitrobenzoate: Similar but lacks the hydroxyl group.

    4-Hydroxy-3,5-dinitrobenzoic acid: Similar but lacks the ethyl ester group

Uniqueness: Ethyl 4-hydroxy-3,5-dinitrobenzoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

19013-22-0

Molekularformel

C9H8N2O7

Molekulargewicht

256.17 g/mol

IUPAC-Name

ethyl 4-hydroxy-3,5-dinitrobenzoate

InChI

InChI=1S/C9H8N2O7/c1-2-18-9(13)5-3-6(10(14)15)8(12)7(4-5)11(16)17/h3-4,12H,2H2,1H3

InChI-Schlüssel

DXOYQQUEAJEPRA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.